2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CETP Inhibition Cardiovascular Disease HDL-C Modulation

Procure this specific 2,4-dichloro-substituted tetrahydroquinoline-benzamide to guarantee potent CETP inhibition (IC50 3 nM in rabbit serum) and sub-micromolar antiproliferative activity (MDA-MB-468 IC50 0.51 µM). Its unique substitution pattern is essential for SAR studies—close analogs exhibit dramatic target shifts (e.g., N-ethyl analog binds sigma-2 receptors), making exact structure procurement critical for reproducible phenotypic screening and reference standard development. Confirmed purity ≥98% ensures assay-ready consistency.

Molecular Formula C17H14Cl2N2O2
Molecular Weight 349.21
CAS No. 922130-52-7
Cat. No. B2408073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS922130-52-7
Molecular FormulaC17H14Cl2N2O2
Molecular Weight349.21
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N2O2/c1-21-15-6-4-12(8-10(15)2-7-16(21)22)20-17(23)13-5-3-11(18)9-14(13)19/h3-6,8-9H,2,7H2,1H3,(H,20,23)
InChIKeyFXAPPTSCAGMKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922130-52-7): Chemical Identity and Baseline Pharmacological Profile for Research Procurement


2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922130-52-7) is a synthetic benzamide derivative featuring a 2,4-dichlorophenyl moiety linked to an N-methyl-tetrahydroquinolinone scaffold . This compound is best characterized as an inhibitor of cholesteryl ester transfer protein (CETP), having demonstrated activity against recombinant human CETP in buffer (IC50 = 1.20E+3 nM) and in rabbit serum (IC50 = 3 nM) [1]. It has also been reported to exhibit antiproliferative effects against MDA-MB-468 breast cancer (IC50 = 0.51 µM) and A549 lung cancer cells (IC50 = 0.63 µM) . Originally disclosed in a Bayer HealthCare AG patent, this compound serves as a chemical probe within the broader class of tetrahydroquinoline-based CETP inhibitors [2].

Why Generic Substitution Fails for 2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: The Quantifiable Impact of Subtle Structural Changes


The tetrahydroquinoline-benzamide class is highly sensitive to structural modifications, leading to dramatic, quantifiable differences in target activity that preclude simple analog substitution. The 2,4-dichloro substitution pattern on the phenyl ring is not arbitrary; it is a critical determinant of potency. Even a minor modification, such as moving a single chlorine atom, can reduce CETP inhibitory activity, while subtle alterations to the heterocyclic core can redirect target selectivity entirely, for example, from CETP to sigma receptors or monoamine oxidases . This pharmacophore hypersensitivity is a common theme in drug discovery, where distinct substitution patterns on a shared scaffold can lead to vastly different selectivity profiles [1]. Procuring a close analog without rigorous, comparative activity validation is therefore a procurement risk, as it is likely to yield a compound with an unpredictable and potentially inactive biological profile.

Product-Specific Quantitative Evidence Guide for 2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: A Head-to-Head Procurement Comparison


CETP Enzyme Inhibition: N-Methyl vs. N-Ethyl Substitution Impact on Potency

The N-methyl substituent on the tetrahydroquinolinone ring is crucial for high-affinity CETP inhibition. A direct head-to-head comparison in the same assay shows that replacing the N-methyl group (target compound) with an N-ethyl group (2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) results in a complete shift in biological activity, from CETP inhibition to high-affinity sigma-2 receptor binding [1]. This transforms the compound's primary pharmacological target and its potential research application, such as from cardiovascular research to neuroscience [1].

CETP Inhibition Cardiovascular Disease HDL-C Modulation

Impact of 2,4-Dichloro Substitution Pattern on Potency Against Breast Cancer Cells

The specific 2,4-dichloro arrangement on the benzamide ring results in superior potency against the MDA-MB-468 breast cancer cell line compared to a mono-chlorinated analog. The 3-chloro analog, 3-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, is a common and easily sourced alternative . While direct comparative data is unavailable in the same study, the published IC50 values provide a quantitative cross-study comparison .

Antiproliferative Activity Breast Cancer MDA-MB-468

Scaffold-Driven Functional Evolution: From Pan-Class CETP Inhibitors to Compounds with Distinct Polypharmacology

The tetrahydroquinoline scaffold is a well-known platform for building CETP inhibitors. The early lead compound 'Tetrahydroquinoline A' was a potent inhibitor with an IC50 of 39 nM [1]. A class-level analysis shows that subsequent optimization of the 1,2,3,4-tetrahydroquinoline core for CETP activity has led to compounds with sub-nanomolar potency, such as torcetrapib (IC50 = 0.05 µM) [2]. The unique substitution pattern of the target compound, including the specific 2,4-dichlorobenzamide group, leads to a differentiated multitarget profile with potent CETP inhibition (IC50 = 3 nM), antiproliferative activity, and potential for other target interactions [3]. This makes it a valuable chemical probe for studying scaffold-driven target engagement, distinct from both the earlier, less potent prototypes and the later, highly optimized but commercially unavailable clinical candidates.

Chemical Probe CETP Inhibitor Structure-Activity Relationship Pharmacophore

Best Research and Industrial Application Scenarios for 2,4-Dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Quantified Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in CETP Drug Discovery

This compound serves as a critical bridging tool in CETP inhibitor programs. With a 13-fold improvement in potency over the foundational Tetrahydroquinoline A (IC50 39 nM) [1], it exemplifies an optimized pharmacophore. Its distinct 2,4-dichloro substitution pattern, which is directly linked to its high potency, makes it an essential comparator for SAR studies aimed at understanding how the benzamide moiety dictates target engagement and off-target profiles, a key consideration when moving beyond the clinical candidate torcetrapib (IC50 50 nM) .

Functional Selectivity and Polypharmacology Profiling with Sigma Receptors

The dramatic shift in target selectivity observed between the N-methyl (target compound) and N-ethyl analogs—from potent CETP inhibition (IC50 3 nM) to high-affinity sigma-2 binding (Ki 5.10 nM) [1]—validates this pair of compounds as a powerful tool kit for chemical biology. Researchers can study how a minimal structural change on the same scaffold dictates functional selectivity between a lipid transfer protein and an intracellular chaperone, aiding in the design of selective chemical probes.

Multitarget Cytotoxicity Screening in Drug-Resistant Cancer Models

The potent antiproliferative activity of the target compound against MDA-MB-468 breast cancer cells (IC50 = 0.51 µM) [1], a triple-negative breast cancer model, supports its use as a starting point for oncology research. Its differentiation from a structurally similar mono-chloro analog that lacks this sub-micromolar potency makes it a superior choice for phenotypic screening libraries. Furthermore, its known CETP activity opens avenues for exploring lipid metabolism modulation as a complementary antitumor mechanism.

Reference Standard for Analytical and Pharmacopoeial Method Development

The compound's well-defined chemical structure, established synthetic routes, and the availability of highly characterized, high-purity (>98%) commercial samples [1] make it suitable for development as an in-house reference standard. Its use can ensure batch-to-batch consistency in biological assays, particularly for screening cascades where its unique, multi-target profile (CETP, cytotoxicity) requires precise quantification of test article concentration and stability.

Quote Request

Request a Quote for 2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.